Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of amino acid derivatives containing heterocyclic substituents. The compound was first documented in chemical databases in 2015, as evidenced by its initial creation date in PubChem. The systematic investigation of tetrahydropyran-containing amino acids gained momentum in the early 21st century, driven by the recognition that such structures could serve as valuable scaffolds for drug discovery and synthetic chemistry.
The historical significance of this compound is intrinsically linked to the growing interest in non-natural amino acids and their potential applications in peptide chemistry and pharmaceutical development. The tetrahydropyran moiety, recognized for its stability and versatility in synthetic transformations, provided chemists with a robust platform for designing novel molecular architectures. The compound's emergence coincided with advances in synthetic methodologies that enabled the efficient construction of complex heterocyclic systems.
Research into similar tetrahydropyran-containing compounds has revealed their importance in natural product synthesis and medicinal chemistry. The structural motif present in this compound has been recognized as a key building block in the synthesis of various bioactive molecules, including potential pharmaceutical agents targeting specific biological pathways.
Nomenclature and Synonyms
This compound is known by several systematic and common names that reflect its structural characteristics and stereochemistry. The International Union of Pure and Applied Chemistry name for this compound is methyl (2R)-2-amino-3-(oxan-4-yl)propanoate, which indicates the specific stereochemical configuration at the alpha carbon. The use of "oxan" as an alternative name for the tetrahydropyran ring follows modern nomenclature conventions.
The compound is also recognized by various synonyms that emphasize different aspects of its structure. These include methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate and 3-tetrahydropyran-4-yl-D-alanine methyl ester. The latter designation highlights the compound's relationship to the amino acid alanine, with the tetrahydropyran group serving as a side chain substituent.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1402687-80-2 (free base) |
| Chemical Abstracts Service Number | 1192057-13-8 (hydrochloride salt) |
| PubChem Compound Identifier | 86328004 |
| International Union of Pure and Applied Chemistry Name | methyl (2R)-2-amino-3-(oxan-4-yl)propanoate |
| Simplified Molecular Input Line Entry System | COC(=O)C@@HN |
| InChI Key | BQHLKQZNJCKPOM-MRVPVSSYSA-N |
| Molecular Weight | 187.24 g/mol |
The compound's nomenclature reflects its structural complexity, incorporating both the amino acid backbone and the distinctive tetrahydropyran ring system. Various chemical suppliers and databases may use slightly different naming conventions, but all refer to the same core molecular structure. The presence of multiple synonyms demonstrates the compound's recognition across different chemical communities and applications.
Relevance in Contemporary Chemical Research
This compound has gained significant attention in contemporary chemical research due to its unique structural features and potential applications. The compound serves as an important building block in organic synthesis, particularly in the construction of complex molecular architectures that incorporate both amino acid and heterocyclic elements. Its relevance extends across multiple research domains, including medicinal chemistry, peptide science, and synthetic methodology development.
The tetrahydropyran ring system present in this compound is particularly valuable in drug discovery efforts, as it provides a stable, biocompatible scaffold that can be readily modified through various chemical transformations. Research has shown that tetrahydropyran-containing compounds often exhibit improved pharmacological properties compared to their non-heterocyclic counterparts, including enhanced metabolic stability and bioavailability.
Recent investigations have highlighted the compound's utility in the synthesis of novel pharmaceutical intermediates and bioactive molecules. The amino acid ester functionality allows for facile incorporation into peptide-based therapeutics, while the tetrahydropyran moiety can serve as a site for further functionalization. This dual functionality makes the compound particularly attractive for researchers seeking to develop new chemical entities with specific biological activities.
The growing interest in this compound is also reflected in its commercial availability from multiple chemical suppliers, indicating a robust demand from the research community. The compound's inclusion in various chemical catalogs and databases underscores its recognized value as a synthetic intermediate and research tool.
Overview of Applications in Academic and Industrial Contexts
The applications of this compound span both academic research and industrial development, reflecting its versatility as a chemical building block. In academic settings, the compound serves as a valuable intermediate for the synthesis of complex heterocyclic compounds and novel amino acid derivatives. Researchers have utilized this compound in the development of new synthetic methodologies and the exploration of structure-activity relationships in bioactive molecules.
Table 2: Commercial Availability and Specifications
In industrial contexts, the compound finds applications in pharmaceutical development and specialty chemical manufacturing. Its role as a building block for drug discovery programs has made it particularly valuable to pharmaceutical companies engaged in the development of novel therapeutic agents. The compound's structural features make it suitable for incorporation into drug candidates targeting various biological pathways.
The compound's utility extends to materials science applications, where its unique structural characteristics can contribute to the development of novel polymers and functional materials. The presence of both amino and ester functionalities provides multiple sites for polymerization and cross-linking reactions, enabling the creation of materials with tailored properties.
Research applications of this compound also include its use in the synthesis of peptide mimetics and constrained amino acid derivatives. These applications are particularly relevant in the development of therapeutic peptides with improved stability and bioactivity. The tetrahydropyran ring can serve as a conformational constraint, potentially enhancing the selectivity and potency of peptide-based drugs.
Properties
IUPAC Name |
methyl 2-amino-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLKQZNJCKPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734728 | |
| Record name | Methyl 3-oxan-4-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192057-13-8 | |
| Record name | Methyl 3-oxan-4-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, also known as methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- CAS Number : 1192057-13-8
- Structure : The compound features a tetrahydro-2H-pyran ring, which contributes to its unique biological activity.
Biological Activity
This compound has been studied for various biological activities, including:
- Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties, potentially making this compound a candidate for neurodegenerative disease treatments.
- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, suggesting its effectiveness against certain bacterial strains. Its structural similarity to known antimicrobial agents may enhance its efficacy.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available amino acids or their derivatives.
- Cyclization : A critical step involves the formation of the tetrahydro-pyran ring through cyclization reactions under acidic or basic conditions.
- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels (typically above 95%) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-3-(oxan-4-yl)propanoate | C₉H₁₈ClNO₃ | Contains an oxane ring; different biological profile |
| N-Methylglycine | C₂H₇NO₂ | Simpler structure; lacks cyclic components |
| L-Alanine | C₃H₇NO₂ | Basic amino acid structure; no cyclic features |
This comparison highlights how the unique cyclic structure of this compound may influence its biological activity differently compared to simpler amino acids or other cyclic derivatives.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Properties: Tetrahydro-2H-pyran-4-yl: This saturated oxygen-containing ring enhances molecular flexibility and moderate hydrophilicity compared to aromatic substituents. Its electron-rich ether oxygen may facilitate hydrogen bonding, improving solubility in polar solvents. However, the bromine atom in the dihydrochloride salt (C₉H₁₁BrClNO₃) increases molecular weight (296.55 g/mol) and lipophilicity compared to the tetrahydropyran analog. 4-Nitrophenyl: The nitro group is strongly electron-withdrawing, reducing electron density at the aromatic ring and increasing reactivity in substitution reactions. This group may also confer higher crystallinity due to planar geometry.
Synthesis Methods: The nitrophenyl derivative () is synthesized via esterification of a nitro-substituted phenylalanine analog using methanol and thionyl chloride, a common method for converting carboxylic acids to esters.
Salt Forms and Purity: The hydrochloride salt form of the tetrahydropyran compound (97% purity) contrasts with the dihydrochloride salt of the pyrazole analog (95% purity). The additional chloride in the latter may enhance aqueous solubility but complicate crystallization. Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the need for rigorous purification in related syntheses, especially for pharmaceutical applications.
Structural Flexibility vs. Rigidity :
- The tetrahydropyran moiety offers conformational flexibility, which can improve binding to dynamic biological targets. In contrast, rigid aromatic groups (e.g., nitrophenyl, pyrazole) may enhance selectivity for flat binding pockets.
Preparation Methods
Route A: Direct Amination of a Tetrahydro-2H-pyran-4-carboxylic Acid Derivative
This method involves converting tetrahydro-2H-pyran-4-carboxylic acid into an acyl chloride, followed by nucleophilic attack with methylamine to form the amino acid intermediate. Esterification then yields the methyl ester.
- Activation of tetrahydro-2H-pyran-4-carboxylic acid to acyl chloride using reagents like thionyl chloride or oxalyl chloride.
- Nucleophilic substitution with methylamine to form the amino acid derivative.
- Esterification with methanol under acidic conditions to produce methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate.
Route B: Multi-step Synthesis via Protection and Coupling
This approach involves protecting functional groups, followed by coupling reactions:
- Protection of amino groups with Boc or Fmoc groups.
- Synthesis of the tetrahydro-2H-pyran-4-yl amino acid backbone via alkylation or addition reactions.
- Deprotection and esterification to obtain the final methyl ester.
Route C: Asymmetric Synthesis for Chirality Control
For chiral versions, asymmetric synthesis techniques such as chiral auxiliaries, chiral catalysts, or enantioselective hydrogenation are employed to control stereochemistry at the chiral center.
Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| A | Tetrahydro-2H-pyran-4-carboxylic acid | Thionyl chloride, methylamine, methanol | Acid activation, amination, esterification | Simple, direct | Possible low stereocontrol |
| B | Protected amino acids, tetrahydro-2H-pyran-4-yl derivatives | Boc/other protecting groups | Protection, coupling, deprotection, esterification | High selectivity | Multi-step, time-consuming |
| C | Chiral auxiliaries or catalysts | Chiral reagents | Asymmetric synthesis | Stereoselectivity | Costly, complex setup |
Research Findings and Experimental Data
Research indicates that the synthesis efficiency and stereoselectivity significantly depend on the choice of reagents and reaction conditions. For example:
- Use of oxalyl chloride for acyl chloride formation improves yield.
- Employing chiral catalysts or auxiliaries enhances stereochemical purity, crucial for biological activity.
- Continuous flow reactors have been explored to improve scalability and safety in industrial synthesis.
Example Experimental Conditions
- Reagents: Thionyl chloride (for acyl chloride formation), methylamine (for amination), methanol (for esterification).
- Temperature: Reactions typically occur at 0–25°C to control selectivity.
- Yield: Reported yields range from 65% to 85%, with higher yields associated with optimized conditions and stereoselective catalysts.
Notes on Optimization and Industrial Scale-Up
- Purity: Purification often involves chromatography or recrystallization.
- Scale-up: Continuous flow methods have been proposed for large-scale production, reducing reaction times and improving safety.
- Environmental considerations: Use of greener reagents and solvent recycling are increasingly incorporated into protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via homologation reactions using diazo esters and benzyl bromides under mild conditions. For example, a 9:1 diastereomeric ratio was achieved using benzyl 2-diazo-3-(tetrahydro-2H-pyran-4-yl)propanoate and p-methoxybenzyl bromide in hexane-EtOAc (32:1) . Alternative routes involve reductive amination or coupling reactions with HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in anhydrous solvents . Key factors include solvent polarity, temperature control (RT to 60°C), and catalyst selection.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use HPLC with UV detection (e.g., C18 columns, acetonitrile-TFA mobile phase) to assess purity. Structural confirmation requires H/C NMR to resolve signals for the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for oxy-methylene protons) and the ester carbonyl (δ ~170–175 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z ≈ 215.3 (free base) .
Q. What are common impurities during synthesis, and how are they mitigated?
- Methodology : Impurities include unreacted diazo precursors, diastereomers, or hydrolyzed byproducts (e.g., free carboxylic acids). Purification via flash chromatography (silica gel, gradient elution with hexane-EtOAc) or recrystallization from ethanol/water mixtures effectively isolates the target compound. Monitor by TLC (Rf ~0.3–0.5 in 3:1 hexane-EtOAc) .
Advanced Research Questions
Q. How does the tetrahydro-2H-pyran-4-yl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : The pyran ring’s steric bulk and electron-donating oxygen atom modulate reactivity. For example, in SN2 reactions with alkyl halides, the pyran group reduces reaction rates compared to linear aliphatic analogs. Computational modeling (DFT studies) can predict activation energies, while kinetic experiments (e.g., monitoring with F NMR for fluorinated substrates) validate these effects .
Q. What strategies resolve challenges in stereochemical control during synthesis?
- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity. For diastereomeric mixtures, use chiral HPLC (e.g., Chiralpak AD-H column) or derivatization with Mosher’s acid followed by H NMR analysis .
Q. How does the compound degrade under acidic or oxidative conditions, and what analytical methods detect degradation products?
- Methodology : Accelerated stability studies (e.g., 0.1 M HCl at 40°C for 48 hours) reveal hydrolysis of the ester group to the carboxylic acid. LC-MS/MS identifies degradation products, while FT-IR tracks carbonyl group changes. Oxidative pathways (e.g., via HO) generate N-oxides or ring-opened species, detectable by high-resolution MS .
Q. What computational tools predict the compound’s behavior in biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
